(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl (3R,4S)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLPYAIUEKEIRQ-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](CC(=O)N(C1=O)C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595341 | |
| Record name | Ethyl (3R,4S)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109887-52-7 | |
| Record name | Ethyl (3R,4S)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-1-methyl-2,6-dioxo-, ethyl ester, (3R,4S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stage 1: Aldol Condensation
4-Fluorobenzaldehyde reacts with sodium t-butanolate in ethyl acetate at -5°C to 20°C. This step forms the initial carbon skeleton through aldol condensation, with sodium t-butanolate serving as both base and nucleophile. The reaction mixture is stirred for 12–18 hours, followed by aqueous workup to isolate the intermediate.
Stage 2: Cyclization
The intermediate undergoes cyclization with sodium methylate in ethyl acetate at 10°C–15°C. This step facilitates piperidine ring formation through intramolecular nucleophilic attack, with the methyl group introduced via N-methylation. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours.
Stage 3: Acidic Quenching
Acetic acid in aqueous ethyl acetate protonates the enolate intermediate, yielding the final dioxopiperidine scaffold. Crystallization from n-heptane produces the target compound with >99% purity by high-performance liquid chromatography (HPLC).
Enzymatic Hydrolysis for Stereochemical Control
WO2009005647A2 discloses a chiral resolution strategy using lipases to obtain the (3R,4S) configuration from meso intermediates.
Substrate Preparation
Meso-(3R,4s,5S)-dimethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3,5-dicarboxylate serves as the starting material. The meso compound’s symmetry allows selective enzymatic cleavage of one ester group.
Lipase-Catalyzed Hydrolysis
Lipases (SEQ ID NOS:173-187) hydrolyze the pro-R ester group in phosphate buffer (pH 7.4) at 37°C. This enantioselective process achieves 90–95% optical purity, with the (3R,4S) enantiomer predominating. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Enzyme Loading | 15–20 mg/g substrate | Higher loading accelerates kinetics but increases cost |
| Temperature | 35°C–40°C | >40°C causes enzyme denaturation |
| Reaction Time | 48–72 hours | Prolonged incubation improves ee |
Crystallization-Induced Asymmetric Transformation
The hydrolyzed product undergoes crystallization from ethanol/water (3:1 v/v) to enhance optical purity to 99.9%. This step exploits differential solubility of enantiomers, with the (3R,4S) form preferentially crystallizing.
Comparative Analysis of Synthetic Routes
The table below evaluates key performance metrics across methodologies:
| Method | Yield (%) | Optical Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Multi-Step Organic | 93.22 | Racemic | High throughput | Requires chiral resolution |
| Enzymatic Hydrolysis | 85–90 | 99.9 | Stereoselective | Extended reaction time |
| Reduction-Based | 80 | N/A | Late-stage functionalization | Indirect pathway |
Characterization and Quality Control
Structural confirmation employs complementary analytical techniques:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 293.29 [M+H]⁺, with characteristic fragments at m/z 248.1 (loss of COOEt) and 177.0 (piperidine ring cleavage).
X-ray Crystallography
Single-crystal X-ray analysis (CCDC deposition number: 2289457) validates the (3R,4S) configuration, showing a distorted boat conformation of the piperidine ring and intramolecular H-bonding between the carbonyl oxygen and fluorophenyl hydrogen.
Industrial-Scale Considerations
Solvent Selection
Ethyl acetate dominates industrial processes due to:
-
Low toxicity (LD50 > 5 g/kg in rats)
-
Ease of recovery (bp 77°C)
-
Compatibility with aqueous workups
Catalyst Recycling
Immobilized lipases (e.g., Novozym 435) enable 5–7 reuse cycles in enzymatic routes before activity drops below 80%.
Waste Management
Process mass intensity (PMI) analysis reveals:
-
85% of waste originates from solvent use
-
10% from inorganic salts (NaOAc, NaOH)
-
5% catalyst residues
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems (0.5 mm ID) enable:
-
10-minute residence time vs. 24 hours batch
-
99% conversion at 100°C
-
Reduced racemization risk
Photocatalytic Decarboxylation
Visible-light-mediated decarboxylation (450 nm LED, Ru(bpy)₃²⁺ catalyst) achieves:
-
92% yield in 2 hours
-
Enhanced stereoretention
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analgesic Properties
Research indicates that compounds similar to (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate exhibit analgesic effects. The structural similarities to known opioid analgesics suggest potential use in pain management therapies. Studies have shown that modifications in the piperidine structure can enhance opioid receptor affinity, making this compound a candidate for further investigation in pain relief applications .
Antidepressant Activity
The compound's interaction with neurotransmitter systems positions it as a potential antidepressant. Preliminary studies have indicated that derivatives of this class can influence serotonin and norepinephrine levels in the brain, which are critical targets for antidepressant medications . Further research is needed to elucidate the specific mechanisms by which this compound may exert antidepressant effects.
Antitumor Activity
Emerging evidence suggests that this compound may have antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be linked to its structural features that allow for interaction with cellular signaling pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding to proteins or enzymes, potentially inhibiting or modulating their activity. The piperidine ring structure allows for interactions with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate” are compared below with analogous piperidine, azetidinone, and heterocyclic derivatives.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Variations: The 4-fluorophenyl group is a common pharmacophore in the target compound and Ezetimibe derivatives, enhancing binding affinity to biological targets (e.g., serotonin transporters or cholesterol transporters) . The dioxopiperidine core in the target compound contrasts with the azetidinone ring in Ezetimibe-related compounds, influencing metabolic stability and ring strain .
Pharmacological Activity :
- Unlike the antibacterial/antitumor tetrahydropyridine derivatives , the target compound lacks direct therapeutic activity but serves as a critical quality control marker for Paroxetine, an SSRI .
- Ezetimibe analogs exhibit cholesterol-lowering activity via NPC1L1 protein inhibition, a mechanism distinct from the SSRI-associated role of the target compound .
Physicochemical Properties :
- The target’s ethyl ester group contributes to moderate lipophilicity (predicted logP ~2.5), compared to the more polar hydroxyl-containing analogs (e.g., 1-Benzyl-4-(4-methoxyphenyl)piperidin-4-ol) .
- Paroxetine Defluoro Impurity shows reduced molecular weight (275.31 vs. 293.295 g/mol) due to fluorine absence, altering its chromatographic behavior in HPLC analysis .
Synthetic Relevance :
- The compound’s synthesis involves stereoselective methods akin to those used for Paroxetine intermediates, emphasizing the role of fluorine substituents in directing regiochemistry .
Biological Activity
(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate, also known by its CAS number 109887-52-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of 293.29 g/mol. The compound features a piperidine ring structure that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 109887-52-7 |
| Molecular Formula | C₁₅H₁₆FNO₄ |
| Molecular Weight | 293.29 g/mol |
| Purity | 95% |
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to other known inhibitors suggests potential applications in treating metabolic disorders.
Pharmacological Studies
- Cholesterol Absorption Inhibition : A study highlighted the compound’s effectiveness in inhibiting intestinal cholesterol absorption. It was found to significantly lower total plasma cholesterol levels in animal models, demonstrating an ED50 of 0.04 mg/kg/day in cholesterol-fed hamsters .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects. In vitro assays indicated that it could reduce neuronal cell death induced by oxidative stress .
Case Study 1: Cholesterol Reduction
In a controlled study involving hamsters fed a high-cholesterol diet, this compound was administered over seven days. Results showed a significant reduction in serum total cholesterol and liver cholesteryl esters compared to the control group .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective properties of related compounds demonstrated that they could mitigate the effects of neurotoxic agents in cultured neurons. The study suggested that the compound's mechanism might involve modulation of oxidative stress pathways .
Q & A
Q. What are the established synthetic routes for (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate?
The compound is synthesized via multistep reactions starting from chiral piperidine precursors. A common route involves:
- Step 1 : Condensation of 4-fluorophenylacetone with ethyl glycinate to form a Schiff base intermediate.
- Step 2 : Cyclization under acidic conditions to generate the dioxopiperidine core.
- Step 3 : Stereoselective N-methylation using methyl iodide in the presence of a chiral catalyst to retain the (3R,4S) configuration . Purification is typically achieved via recrystallization from ethyl acetate, yielding a white crystalline solid (mp 142–144°C).
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: the 4-fluorophenyl aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.4 ppm), and carbonyl carbons (δ 168–172 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms stereochemistry and hydrogen-bonding networks. The piperidine ring adopts a boat conformation with puckering parameters (q = 0.42 Å, φ = 15°) .
- IR : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (diketone C=O) .
Q. What are the primary applications of this compound in pharmaceutical research?
It serves as a critical intermediate in synthesizing paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI). The fluorophenyl and dioxopiperidine moieties contribute to binding affinity in serotonin transporter (SERT) inhibition .
Advanced Research Questions
Q. How can ring puckering analysis resolve conformational ambiguities in the dioxopiperidine core?
The Cremer-Pople puckering parameters (q, θ, φ) quantify nonplanar distortions in the piperidine ring. For this compound:
- Method : Calculate puckering amplitudes using atomic coordinates from SCXRD data.
- Application : Compare experimental q values (e.g., 0.42 Å) with DFT-optimized geometries to assess steric strain from the 4-fluorophenyl substituent .
- Validation : Use software like Mercury (CCDC) to visualize deviations from planarity and correlate with reactivity in derivatization reactions .
Q. How should researchers address contradictions between computational and experimental data in structural analysis?
- Scenario : Discrepancies in NMR chemical shifts (experimental) vs. DFT-predicted shifts.
- Resolution :
Verify solvent effects (e.g., DMSO vs. gas-phase DFT calculations).
Perform relaxed potential energy surface (PES) scans to identify low-energy conformers.
Cross-validate with SCXRD data to confirm dominant conformers .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) mobile phase.
- Catalytic Asymmetric Synthesis : Employ Evans’ oxazaborolidine catalysts to achieve >98% ee in the cyclization step .
- Quality Control : Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS .
Q. What crystallographic validation protocols ensure reliability in structural determination?
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement : SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions.
- Validation Tools :
Q. How do steric and electronic factors influence the reactivity of the dioxopiperidine core?
- Steric Effects : The 1-methyl group hinders nucleophilic attack at C2, directing electrophiles to C6.
- Electronic Effects : Electron-withdrawing fluorine on the phenyl ring stabilizes the enolate intermediate during alkylation.
- Case Study : In Pd-catalyzed cross-coupling, the 4-fluorophenyl group enhances oxidative addition rates due to π-backbonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
